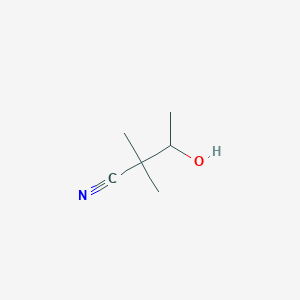
3-Hydroxy-2,2-dimethylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2,2-dimethylbutanenitrile is a chemical compound with the molecular formula C6H11NO . It has a molecular weight of 113.16 and is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Hydroxy-2,2-dimethylbutanenitrile is 1S/C6H11NO/c1-5(8)6(2,3)4-7/h5,8H,1-3H3 . This indicates that the molecule consists of 6 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom .Chemical Reactions Analysis
While specific chemical reactions involving 3-Hydroxy-2,2-dimethylbutanenitrile are not available, similar compounds are known to undergo a variety of chemical reactions. For instance, 2’-hydroxychalcones can be converted to chalcone epoxides by the action of hydroperoxide anion .Physical And Chemical Properties Analysis
3-Hydroxy-2,2-dimethylbutanenitrile is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Infrared Spectroscopy and Zeolite Research
- 3-Hydroxy-2,2-dimethylbutanenitrile (and similar compounds) are used in infrared (IR) spectroscopic studies to understand the interaction of molecules with zeolite surfaces. This research helps in determining the accessibility and activity of protonic sites in zeolites, which are crucial in catalysis and adsorption processes (Bevilacqua et al., 2002).
Organic Synthesis and Chemical Transformations
- It is a key intermediate in the synthesis of various organic compounds, such as 2,3-dihydroxy-2,3-dimethylbutanoic acid. This demonstrates its utility in complex organic synthesis processes, offering pathways to create novel compounds with potential applications in various fields, including pharmaceuticals (Powell et al., 1978).
Study of Antimicrobial and Anticancer Compounds
- Derivatives of 3-Hydroxy-2,2-dimethylbutanenitrile are studied for their structural and vibrational properties, especially in the context of developing antimicrobial and anticancer agents. These studies are crucial in the design of new drugs and therapeutic agents (Márquez et al., 2015).
Catalysis and Chemical Reactions
- The compound is used in research on catalysis and chemical reactions, such as cyclization and rearrangement processes. Understanding these reactions is vital for the development of new synthetic methods in organic chemistry (Aelterman et al., 1999).
Materials Science and Nanotechnology
- Studies involve the use of 3-Hydroxy-2,2-dimethylbutanenitrile in the synthesis of novel materials like 2,2′-arylmethylene bis compounds and xanthenes, indicating its relevance in materials science and nanotechnology (Maghsoodlou et al., 2010).
Environmental Science and Aerosol Analysis
- This compound is identified in studies analyzing aerosol compositions, indicating its presence and formation in atmospheric processes. Such studies are important for understanding environmental pollution and its effects (Jaoui et al., 2005).
Pharmacology and Drug Design
- Research involves the use of 3-Hydroxy-2,2-dimethylbutanenitrile in synthesizing heterocycles with biological activities against bacteria, fungi, and tumor cells, highlighting its potential in drug development (Černuchová et al., 2005).
Medical Research and Cholesterol Management
- The compound is a part of studies focusing on 3-hydroxy-3-methylglutaryl CoA synthases, an enzyme target for cholesterol-lowering drugs. This underscores its significance in medical research aimed at developing treatments for high cholesterol and related conditions (Pojer et al., 2006).
Mecanismo De Acción
Mode of Action
It is known that the compound is optically active , which suggests that it may interact with its targets in a stereospecific manner.
Biochemical Pathways
It has been suggested that the compound can be produced using the (s)-hydroxynitrile lyase from manihot esculenta , indicating that it may be involved in the metabolism of cyanogenic glycosides.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound is stored at 2-8°C , suggesting that temperature could be an important factor in its stability.
Propiedades
IUPAC Name |
3-hydroxy-2,2-dimethylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(8)6(2,3)4-7/h5,8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDYIZFLFMYMEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2,2-dimethylbutanenitrile | |
CAS RN |
50654-41-6 |
Source


|
| Record name | 3-hydroxy-2,2-dimethylbutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2773370.png)





![11-[(Oxolan-2-yl)methyl]-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2773381.png)
![2-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid](/img/structure/B2773382.png)
![N-[2-(Benzhydrylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide](/img/structure/B2773384.png)

